molecular formula C13H16O3 B1325882 Ethyl 4-(3-methylphenyl)-4-oxobutyrate CAS No. 73931-65-4

Ethyl 4-(3-methylphenyl)-4-oxobutyrate

Cat. No. B1325882
CAS RN: 73931-65-4
M. Wt: 220.26 g/mol
InChI Key: CSHOFKBGGWKKCW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylphenyl)-4-oxobutyrate, also known as 4-ethylpyridine-3-carboxylic acid ethyl ester, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a melting point of 98-100 °C and a boiling point of 181-182 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether. This compound is used as a starting material in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, related to Ethyl 4-(3-methylphenyl)-4-oxobutyrate, has been synthesized as an intermediate for antiobesity agents (Hao Zhi-hui, 2007).
  • Research has explored the biosynthesis of certain gamma-substituted-gamma-butyrolactones, indicating the pathways for the formation of compounds like Ethyl 4-oxobutyrate (G. Fagan, R. E. Kepner, A. D. Webb, 1981).

Biomedical Research

  • A study on ethyl 2-arylhydrazono-3-oxobutyrate, which shares a similar structure to Ethyl 4-(3-methylphenyl)-4-oxobutyrate, focused on its antimicrobial properties, showing significant activity against Staphylococcus aureus and Mycobacterium fortuitum (S. G. Kucukguzel, S. Rollas, H. Erdeniz, M. Kiraz, 1999).

Material Science and Industrial Applications

properties

IUPAC Name

ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)8-7-12(14)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOFKBGGWKKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645547
Record name Ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methylphenyl)-4-oxobutyrate

CAS RN

73931-65-4
Record name Ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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